2-Bromo-5-(diethoxymethyl)pyridine
Description
2-Bromo-5-(diethoxymethyl)pyridine is a brominated pyridine derivative featuring a diethoxymethyl group at the 5-position. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations. The diethoxymethyl group acts as a protective moiety for aldehyde functionalities, enhancing stability during synthetic processes . Its molecular formula is C₁₀H₁₄BrNO₂, with a molecular weight of 268.13 g/mol. The bromine atom at the 2-position facilitates halogen-selective reactivity, while the diethoxymethyl substituent modulates electronic and steric properties, influencing its reactivity in diverse catalytic systems.
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-5-(diethoxymethyl)pyridine |
InChI |
InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)8-5-6-9(11)12-7-8/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
ANNCZSPPEMBOSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CN=C(C=C1)Br)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Bromopyridine Derivatives and Their Properties
Electronic and Steric Influences
Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)pyridine significantly accelerates homocoupling reactions due to enhanced electrophilicity at the bromine atom. TBAI promotes bromo-iodo exchange, achieving 97% conversion in 6 hours .
- In contrast, This compound ’s diethoxymethyl group is electron-donating, reducing electrophilicity but improving stability for multi-step syntheses .
Steric Effects:
Reaction-Specific Performance
Suzuki-Miyaura Coupling:
Halogen Exchange:
Functionalization Challenges:
- 2-Bromo-5-(1,1-difluoroethyl)pyridine ’s volatility and instability limit its utility, resulting in poor yields (12%) in N-arylation reactions .
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